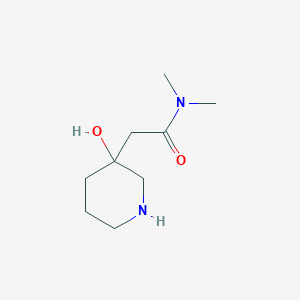

2-(3-hydroxypiperidin-3-yl)-N,N-dimethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Hydroxypiperidin-3-yl)-N,N-dimethylacetamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and natural alkaloids

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxypiperidin-3-yl)-N,N-dimethylacetamide typically involves the formation of the piperidine ring followed by functionalization. One common method involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . Another approach is the cyclization of amino alcohols with diols catalyzed by a Cp*Ir complex . These methods provide efficient routes to produce piperidine derivatives with high yields.

Industrial Production Methods

Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance reaction efficiency and scalability . These methods allow for the large-scale synthesis of compounds like this compound with consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Hydroxypiperidin-3-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium or rhodium catalysts is a typical method.

Substitution: Reagents like thionyl chloride (SOCl2) can be used for chlorination, followed by nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the piperidine ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The compound is recognized for its role as a pharmacophore in the design of new drugs. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for various therapeutic applications.

- Anticancer Activity : Research indicates that derivatives containing piperidine rings, similar to 2-(3-hydroxypiperidin-3-yl)-N,N-dimethylacetamide, have shown promising anticancer properties. For example, studies have demonstrated that piperidine-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .

- Neuropharmacology : The compound's ability to cross the blood-brain barrier positions it as a potential treatment for neurological disorders. Its structural similarities to known cholinesterase inhibitors suggest that it could be effective in treating conditions like Alzheimer's disease by enhancing acetylcholine levels in the brain . Recent studies have highlighted the significance of piperidine derivatives in developing dual inhibitors targeting multiple pathways associated with neurodegenerative diseases .

Synthetic Applications

The synthesis of this compound can be achieved through various chemical strategies, including:

- Combinatorial Chemistry : This approach allows for the rapid synthesis of multiple derivatives, facilitating the exploration of structure-activity relationships (SAR) that can lead to optimized pharmacological profiles .

- Biocatalysis : Enzymatic methods are being explored for synthesizing this compound, offering benefits such as increased specificity and reduced environmental impact compared to traditional synthetic routes .

The pharmacological profile of this compound is characterized by:

- Mechanism of Action : The compound's interactions with specific receptors and enzymes suggest multiple mechanisms of action which may include modulation of neurotransmitter levels and inhibition of cancer cell proliferation pathways.

- Safety and Toxicity : Preliminary studies indicate a favorable safety profile; however, comprehensive toxicological assessments are necessary to fully understand its implications for human use .

Mecanismo De Acción

The mechanism of action of 2-(3-hydroxypiperidin-3-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as signal transduction and metabolic regulation .

Comparación Con Compuestos Similares

Similar Compounds

3-Hydroxypiperidine: A simpler piperidine derivative with similar chemical properties.

N,N-Dimethylacetamide: A related compound used as a solvent in organic synthesis.

Uniqueness

2-(3-Hydroxypiperidin-3-yl)-N,N-dimethylacetamide is unique due to its specific functional groups and the presence of both a hydroxyl group and a dimethylacetamide moiety.

Actividad Biológica

2-(3-hydroxypiperidin-3-yl)-N,N-dimethylacetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound consists of a piperidine ring with a hydroxyl group and a dimethylacetamide moiety. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets, particularly in the context of enzymatic inhibition and receptor binding.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Janus Kinase Inhibition : The compound has been studied for its ability to inhibit Janus Kinase (JAK) pathways, which are crucial in inflammatory responses. In particular, modifications in the side chains of related compounds have shown varying degrees of JAK3 inhibition, suggesting that structural alterations can significantly impact biological activity .

- Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties by modulating cytokine production and immune cell activation. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

- Antithyroid Activity : Preliminary studies suggest that N,N-dimethylacetamide derivatives may interfere with thyroid hormone biosynthesis by forming charge-transfer complexes with iodine, indicating potential antithyroid activity .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound exhibits favorable absorption characteristics, with significant bioavailability observed in animal models. For instance, certain analogs have shown enhanced plasma half-lives and tissue distribution profiles, indicating effective delivery to target sites .

Case Study 1: Toxicity Profile

A notable case study reported severe acute toxic hepatitis associated with occupational exposure to N,N-dimethylacetamide (DMAc), highlighting the compound's potential hepatotoxic effects when mismanaged . This underscores the need for careful handling and monitoring in industrial settings.

Case Study 2: Therapeutic Applications

Another study examined the use of DMAc in treating inflammatory conditions, demonstrating its efficacy in reducing symptoms associated with inflammatory diseases . The findings support its therapeutic potential beyond industrial applications.

Research Findings Summary

Propiedades

IUPAC Name |

2-(3-hydroxypiperidin-3-yl)-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-11(2)8(12)6-9(13)4-3-5-10-7-9/h10,13H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKFDOYZBGPIHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1(CCCNC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.